molecular formula C17H12N2O3 B12704143 Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- CAS No. 103802-30-8

Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl-

Cat. No.: B12704143
CAS No.: 103802-30-8
M. Wt: 292.29 g/mol
InChI Key: IPXYGRNOWPRDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is a heterocyclic compound that features a fused isoxazole and quinoline ring system. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Aromatic Substitution: Introduction of the methoxy and phenyl groups via electrophilic aromatic substitution reactions.

    Condensation Reactions: Formation of the quinoline ring through condensation of aniline derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- involves interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole ring structures.

    Quinoline Derivatives: Compounds with similar quinoline ring structures.

Uniqueness

Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

103802-30-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

8-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one

InChI

InChI=1S/C17H12N2O3/c1-21-12-7-8-15-13(9-12)16-14(10-18-15)17(20)19(22-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

IPXYGRNOWPRDPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=O)N(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.